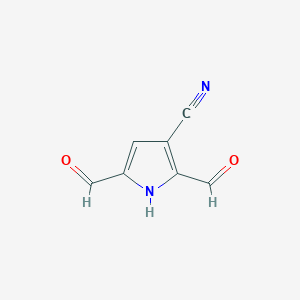
2,5-diformyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diformyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DFP and is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. DFP has a molecular formula of C8H4N2O2 and a molecular weight of 164.13 g/mol.
Mecanismo De Acción
The mechanism of action of DFP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DFP has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
DFP has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of certain enzymes such as acetylcholinesterase. DFP has also been found to have neurotoxic effects and can cause oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, it also has some limitations such as its limited solubility in water and the need for specialized equipment for its handling and storage.
Direcciones Futuras
There are several future directions for the research on DFP. One potential application is its use as a fluorescent probe for the detection of ROS in cells. DFP can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of DFP and its potential applications in various fields of science.
Métodos De Síntesis
DFP can be synthesized by the reaction of pyrrole-3-carbonitrile with paraformaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of DFP as a yellow solid. The yield of DFP can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
DFP has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anticancer properties. DFP has also been used as a building block for the synthesis of other organic compounds with potential applications in materials science, drug discovery, and chemical biology.
Propiedades
IUPAC Name |
2,5-diformyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-2-5-1-6(3-10)9-7(5)4-11/h1,3-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANBJWSHLOZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1C#N)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diformyl-1H-pyrrole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


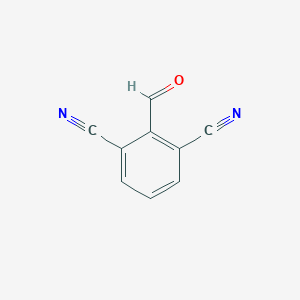
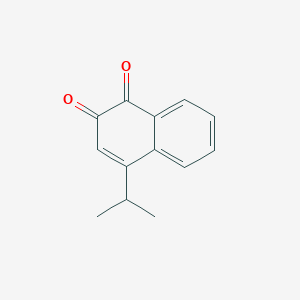


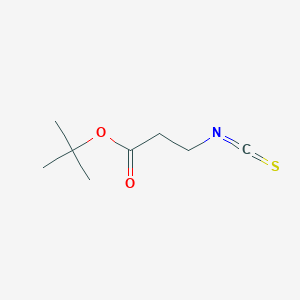
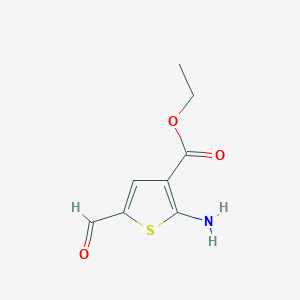
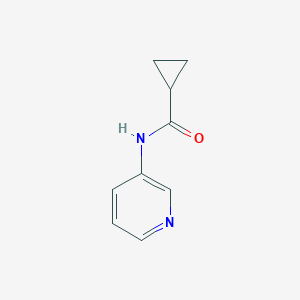



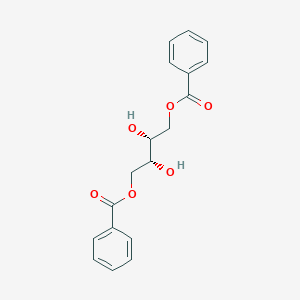
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)